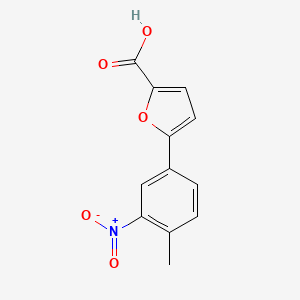

5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid is a chemical compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a carboxylic acid group and a nitrophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-bromo-4-methyl-2-nitrobenzene with (5-formylfuran-2-yl)boronic acid in the presence of a palladium catalyst (Pd(PPh3)2Cl2) and a base such as potassium carbonate (K2CO3) in a solvent mixture of dimethoxyethane, ethanol, and water . The reaction proceeds through a Suzuki coupling reaction, followed by oxidation to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The carboxylic acid group can undergo esterification or amidation reactions with alcohols or amines, respectively.

Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Alcohols, amines, acid catalysts.

Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

Reduction: 5-(4-Methyl-3-aminophenyl)furan-2-carboxylic acid.

Substitution: Esters or amides of this compound.

Oxidation: 5-(4-Carboxy-3-nitrophenyl)furan-2-carboxylic acid.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid has shown promise as an antimycobacterial agent , particularly against Mycobacterium tuberculosis. Its mechanism primarily involves disrupting iron acquisition pathways vital for the bacteria's survival.

- Mechanism of Action : The compound targets siderophore-mediated iron acquisition pathways, leading to iron homeostasis disruption in Mycobacterium tuberculosis .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules, including heterocyclic compounds and coordination polymers. Its unique structure allows researchers to explore new synthetic pathways and reaction mechanisms.

Materials Science

The compound is utilized in developing novel materials, such as luminescent coordination polymers. Its properties make it suitable for applications in photonic devices and sensors.

The biological activity of this compound has been evaluated through various studies that highlight its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial effects against common pathogens. The following table summarizes its efficacy against various microorganisms:

| Compound | Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (μg/mL) |

|---|---|---|---|

| This compound | E. coli | 12.5 | 250 |

| This compound | S. aureus | 15 | 200 |

| This compound | B. cereus | 14 | 220 |

These findings suggest the compound could be a candidate for developing new antibacterial agents.

Anticancer Activity

The compound's anticancer activity has also been investigated, showing promising results against various cancer cell lines. The following table presents data from a study assessing cell viability:

| Compound | Cell Line | % Cell Viability |

|---|---|---|

| This compound | HepG2 (liver cancer) | 35.0 |

| Doxorubicin (control) | HepG2 (liver cancer) | 5.0 |

The results indicate that the compound significantly reduces cell viability in HepG2 cells, suggesting potential as an anticancer agent.

Study on Antimycobacterial Activity

A recent study focused on the antimycobacterial properties of this compound demonstrated its effectiveness in inhibiting the growth of Mycobacterium tuberculosis. The study utilized various concentrations of the compound to assess its minimum inhibitory concentration (MIC), revealing that lower concentrations effectively disrupt bacterial growth.

Synthesis of Coordination Polymers

Another research project explored the use of this compound in synthesizing luminescent coordination polymers. The study highlighted how the unique electronic properties conferred by the nitrophenyl group enhance the luminescent behavior of the resulting materials, making them suitable for applications in optoelectronics.

Mecanismo De Acción

The mechanism of action of 5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. For example, it has been shown to interfere with iron homeostasis in Mycobacterium tuberculosis by inhibiting the enzyme salicylate synthase (MbtI), which is crucial for the biosynthesis of siderophores. This inhibition disrupts the iron acquisition process, leading to the death of the bacteria.

Comparación Con Compuestos Similares

Similar Compounds

5-(4-Nitrophenyl)furan-2-carboxylic acid: Similar structure but lacks the methyl group.

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Contains a fluorine atom instead of a methyl group.

Uniqueness

5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid is unique due to the presence of both a methyl and a nitro group on the phenyl ring, which can influence its reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in scientific research.

Actividad Biológica

5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid is part of a class of compounds known for their potential therapeutic applications, particularly in the field of antimycobacterial agents. This article explores its biological activity, focusing on its mechanisms of action, efficacy against mycobacterial infections, and structural characteristics that contribute to its pharmacological properties.

Chemical Structure and Properties

The compound features a furan ring with a carboxylic acid functional group and a nitrophenyl substituent. The presence of the nitro group is significant as it enhances the compound's ability to interact with biological targets through various mechanisms, including hydrogen bonding and π-π stacking interactions.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Mycobacterial Enzymes : It targets MbtI (mycobacterial salicylate synthase), a key enzyme in the biosynthesis of siderophores, which are crucial for iron acquisition in Mycobacterium tuberculosis (Mtb). The compound has shown competitive inhibition with an IC50 value indicating potent activity against this enzyme .

- Disruption of Iron Homeostasis : By interfering with siderophore biosynthesis, the compound disrupts iron acquisition pathways essential for the survival and virulence of mycobacteria .

Efficacy Against Mycobacterial Infections

In vitro studies have demonstrated that this compound possesses significant antimycobacterial activity. The Minimum Inhibitory Concentration (MIC) values against various strains of Mtb have been reported, highlighting its potential as a therapeutic agent:

| Compound | MIC (µM) | Target |

|---|---|---|

| This compound | 250 | M. tuberculosis H37Rv |

| Lead compound from the same series | 156 | M. bovis BCG |

These results suggest that the compound may be effective in treating infections caused by both pathogenic and non-pathogenic mycobacteria .

Structural Studies

Crystallographic studies have provided insights into the molecular interactions facilitated by the compound. The analysis revealed strong intermolecular contacts, including hydrogen bonds and π-π interactions, which are critical for its biological activity. These structural characteristics are essential for understanding how modifications to the compound can enhance its efficacy .

Case Studies

Several studies have investigated the biological activity of related compounds within the same chemical class. For instance:

- Antitubercular Activity : A study demonstrated that derivatives of furan-2-carboxylic acids exhibited varying degrees of activity against Mtb, with some compounds showing IC50 values as low as 4 µM .

- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the nitrophenyl group significantly affect the inhibitory potency against MbtI, emphasizing the importance of electronic effects and sterics in drug design .

Propiedades

IUPAC Name |

5-(4-methyl-3-nitrophenyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO5/c1-7-2-3-8(6-9(7)13(16)17)10-4-5-11(18-10)12(14)15/h2-6H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMAYCJHNSAEHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.